molecular formula C8H15NO2 B1359188 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 676490-94-1

7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1359188
CAS No.: 676490-94-1
M. Wt: 157.21 g/mol
InChI Key: LUZJZZUAMGFJKW-UHFFFAOYSA-N
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Description

7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-6-8(2-3-9-7)10-4-5-11-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZJZZUAMGFJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel heterocyclic compound, this compound. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale, establish self-validating experimental systems, and offer field-proven insights into the process of molecular characterization.

Introduction: The Molecular Challenge

The compound this compound represents a unique molecular architecture combining a piperidine ring, a dioxolane group, and a spirocyclic center. Such scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature, which can facilitate precise interactions with biological targets. The definitive confirmation of its structure is paramount for any further development and requires a multi-pronged analytical approach. This guide outlines the logical workflow, from synthesis to final structural verification, employing a suite of modern spectroscopic techniques.

Part 1: Proposed Synthesis and Initial Characterization

A logical and efficient synthesis is the first step in any structural elucidation campaign, as it provides crucial information about the likely final structure. A plausible route to this compound involves the ketalization of a commercially available piperidone derivative.

Proposed Synthetic Pathway

The target compound can be synthesized via the acid-catalyzed reaction of 3-methyl-4-piperidone hydrochloride with ethylene glycol. The acidic conditions facilitate the formation of the spiroketal by reacting the ketone with the diol. Subsequent neutralization yields the free base product.

Synthetic_Pathway cluster_reactants Reactants cluster_product Product 3-methyl-4-piperidone 3-Methyl-4-piperidone (Hydrochloride Salt) reaction_step Ketalization 3-methyl-4-piperidone->reaction_step + ethylene_glycol Ethylene Glycol ethylene_glycol->reaction_step + target_molecule This compound reaction_step->target_molecule p-TsOH, Toluene Dean-Stark, Δ

Caption: Proposed synthesis of the target compound.

Protocol 1: Synthesis
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-methyl-4-piperidone hydrochloride (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq), and toluene.

  • Reaction: Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Causality: The choice of a Dean-Stark apparatus is critical. Ketalization is a reversible equilibrium reaction.[1] By removing water, the equilibrium is driven towards the product side according to Le Châtelier's principle, ensuring a high yield. p-TsOH is a standard, effective acid catalyst for this transformation.[2][3]

Part 2: The Structure Elucidation Workflow

A systematic and hierarchical approach is essential to unambiguously determine the molecular structure. The workflow is designed to first confirm the molecular formula and identify key functional groups, then to piece together the carbon-hydrogen framework, and finally to confirm the precise connectivity through long-range correlations.

Elucidation_Workflow MS Mass Spectrometry (MS) Determine Molecular Weight & Formula 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Define C-H Framework MS->1D_NMR IR Infrared (IR) Spectroscopy Identify Functional Groups IR->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity 1D_NMR->2D_NMR Conclusion Structure Confirmed 2D_NMR->Conclusion

Caption: Hierarchical workflow for structure elucidation.

Step 1: Mass Spectrometry (MS) – The Molecular Formula

Expertise: High-resolution mass spectrometry (HRMS) is the gold standard for determining the exact mass of the molecular ion. This allows for the unambiguous calculation of the molecular formula, which is the foundation of the entire elucidation process. The expected molecular formula is C₈H₁₅NO₂.

Expected Data:

  • Molecular Ion (M⁺): An exact mass measurement should yield a value corresponding to C₈H₁₅NO₂ (Calculated: 157.1103).

  • Fragmentation: Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for piperidines.[4] We would anticipate fragments resulting from the loss of ethyl or methyl radicals from the piperidine ring.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Analysis: Infuse the sample directly or via LC injection. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Processing: Use the instrument software to calculate the elemental composition from the measured exact mass of the [M+H]⁺ ion.

Step 2: Infrared (IR) Spectroscopy – Functional Group Identification

Expertise: IR spectroscopy provides rapid confirmation of key functional groups. Its power lies in what it shows and what it doesn't show. For our target, the key is to confirm the absence of the starting ketone and the presence of the new ketal and the secondary amine.

Expected Data:

  • Absence of C=O: A crucial diagnostic is the disappearance of the strong carbonyl (C=O) stretch from the 3-methyl-4-piperidone starting material (typically ~1715 cm⁻¹).

  • Presence of C-O: Appearance of strong C-O stretching bands in the 1200-1000 cm⁻¹ region, characteristic of the dioxolane ring (ketal).[5]

  • Presence of N-H: A moderate N-H stretching band should be observed around 3350-3300 cm⁻¹, characteristic of a secondary amine.

  • Presence of C-H: C-H stretching bands from the aliphatic backbone will be present just below 3000 cm⁻¹.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Background: Acquire a background spectrum of the clean crystal or plates.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Analysis: Identify and label the key vibrational frequencies and correlate them to the expected functional groups.

Step 3: 1D NMR Spectroscopy – The Carbon-Hydrogen Framework

Expertise: ¹H and ¹³C NMR are the most powerful tools for determining the precise structure of an organic molecule. By analyzing chemical shifts, integration, and coupling patterns, we can map out the entire proton and carbon environment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)DEPT-135 Phase
C2, C3 (Dioxolane)~3.9-4.1, m, 4H~64Positive (CH₂)
C5 (Spiro)-~108Absent (Quaternary)
C6~1.6-1.8, m, 2H~35Negative (CH₂)
C7~2.0-2.2, m, 1H~40Positive (CH)
7-CH₃~0.9-1.1, d, 3H~15Positive (CH₃)
C9~2.8-3.0, m, 2H~48Negative (CH₂)
C10~2.6-2.8, m, 2H~45Negative (CH₂)
N-HBroad singlet, 1H--

Causality:

  • The protons on the dioxolane ring (C2, C3) are deshielded by the adjacent oxygen atoms, hence their downfield shift (~4.0 ppm).[6]

  • The spiro carbon (C5) is a quaternary ketal carbon and is expected to appear significantly downfield (~108 ppm) in the ¹³C spectrum and will be absent in the DEPT-135 spectrum.[7]

  • Protons on carbons adjacent to the nitrogen (C9, C10) will be deshielded compared to simple alkanes, appearing around 2.6-3.0 ppm.[8][9]

Protocol 4: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution. Integrate all signals and determine multiplicities (singlet, doublet, triplet, etc.).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: Acquire a DEPT-135 spectrum to distinguish carbon types. CH/CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.

Step 4: 2D NMR Spectroscopy – Assembling the Puzzle

Expertise: 2D NMR experiments reveal through-bond and through-space correlations, providing definitive proof of connectivity. For this molecule, COSY, HSQC, and HMBC are the essential experiments.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between the protons on C6, C7, and the 7-CH₃, as well as between the protons on C9 and C10.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is used to definitively assign the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the different fragments of the molecule. For example, we expect to see a correlation from the 7-CH₃ protons to both C7 and C6, and critically, from the dioxolane protons (C2, C3) to the spiro carbon (C5).

Caption: Key expected HMBC correlations for structural proof.

Protocol 5: 2D NMR Spectroscopy

  • Setup: Use the same sample prepared for 1D NMR.

  • Acquisition: Run standard, gradient-selected (gCOSY, gHSQC, gHMBC) pulse programs on the NMR spectrometer. Typical experiment times range from 20 minutes (COSY, HSQC) to several hours (HMBC).

  • Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis:

    • On the HSQC spectrum, assign all carbon signals based on their one-bond correlation to the already assigned protons.

    • On the COSY spectrum, trace the spin systems to confirm the -CH(CH₃)-CH₂- and -CH₂-CH₂- fragments of the piperidine ring.

    • On the HMBC spectrum, build the final structure by connecting the fragments. The correlation from the dioxolane protons to the spiro carbon is the single most important correlation for confirming the spirocyclic nature of the molecule.

Conclusion

By systematically applying this multi-technique workflow, the structure of this compound can be elucidated with a high degree of confidence. Each experiment provides a layer of evidence that, when combined, creates a self-validating system. The initial MS and IR data confirm the molecular formula and functional groups proposed by the synthesis. 1D NMR provides the fundamental C-H framework, and 2D NMR serves as the final, definitive proof of connectivity, locking the atoms into their correct positions within the spirocyclic scaffold. This rigorous approach ensures the scientific integrity required for any further research or development involving this novel compound.

References

  • Organic Chemistry Mechanism Tutorial. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. [Link]

  • Singh, V. K., & Kumar, S. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • Rychnovsky, S. D., & Takaoka, L. R. (2003). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 5(23), 4441–4443. [Link]

  • Li, Y., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346–5353. [Link]

  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 126-134. [Link]

  • ResearchGate. (2022). Facile Method for Acetalisation and Ketalisation of Aromatic Carbonyl Compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidone grafted spiroheterocycles. [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

  • MDPI. (2022). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. [Link]

  • ResearchGate. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. [Link]

  • NIH National Library of Medicine. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

  • NIH National Library of Medicine. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

Sources

Spectroscopic Characterization of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. In the absence of direct experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogs, primarily the parent compound 1,4-Dioxa-8-azaspiro[4.5]decane, to forecast the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, intended to serve as a foundational methodology for researchers engaged in the synthesis and characterization of this and similar novel chemical entities.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry and drug development. Their rigid, three-dimensional structures offer a unique conformational landscape that can facilitate precise interactions with biological targets. The compound this compound incorporates a piperidine ring, a common motif in pharmacologically active compounds, and a dioxolane group, which can act as a bioisostere for a carbonyl group, enhancing metabolic stability and modulating physicochemical properties.

Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical synthesis and drug discovery. This guide provides the foundational spectroscopic knowledge and methodologies essential for the unambiguous characterization of this compound.

Molecular Structure and Predicted Spectroscopic Features

The introduction of a methyl group at the 7-position of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is expected to introduce distinct features in its spectroscopic profile. The following sections detail the predicted data based on established principles of spectroscopy.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

3.1. Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The frequencies of these vibrations are dependent on the bond strengths and the masses of the constituent atoms, providing a "fingerprint" of the functional groups present.

3.2. Predicted IR Spectral Data

The IR spectrum of this compound is expected to be similar to that of its parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane, with the addition of characteristic methyl group vibrations.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (amine)Stretching3350 - 3250Medium
C-H (alkane)Stretching2980 - 2850Strong
C-N (amine)Stretching1250 - 1020Medium
C-O (ether)Stretching1150 - 1085Strong
C-H (methyl)Bending~1450 and ~1375Medium

3.3. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Theoretical Principles

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This "chemical shift" is highly sensitive to the local electronic environment, providing detailed information about the molecular structure and connectivity.

4.2. Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

The proton NMR spectrum will be instrumental in confirming the presence and connectivity of the various proton environments. The introduction of the methyl group at the 7-position will introduce a new signal and likely cause diastereotopicity in the neighboring protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH1.5 - 2.5Broad singlet1H
-O-CH₂-CH₂-O-3.9 - 4.1Singlet4H
Piperidine -CH₂- (adjacent to N)2.8 - 3.0Multiplet4H
Piperidine -CH₂- (remote from N)1.7 - 1.9Multiplet2H
Piperidine -CH- (at C7)1.9 - 2.1Multiplet1H
-CH₃0.9 - 1.1Doublet3H

4.3. Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

The carbon NMR spectrum will provide a count of the unique carbon environments and information about their hybridization and connectivity.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Spiro Carbon (C5)108 - 110
-O-CH₂-CH₂-O-63 - 65
Piperidine -CH₂- (adjacent to N)45 - 48
Piperidine -CH₂- (remote from N)35 - 38
Piperidine -CH- (at C7)30 - 35
-CH₃15 - 20

4.4. Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and typically 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a 30-45° pulse angle and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in the ¹³C spectrum.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Dissolve Sample in CDCl₃ with TMS B Insert Sample into Spectrometer A->B C Tune and Shim Probe B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Calibrate Spectrum G->H

Caption: A generalized workflow for NMR data acquisition.

Mass Spectrometry (MS)

5.1. Theoretical Principles

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides a molecular fingerprint and can be used to deduce the structure of the molecule.

5.2. Predicted Mass Spectrum Data

The molecular formula of this compound is C₈H₁₅NO₂. The nominal molecular weight is 157 g/mol . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Molecular Ion (M⁺): A peak at m/z = 157 is expected, corresponding to the intact molecular ion.

  • Key Fragmentation Pathways: The fragmentation will likely be dominated by cleavage alpha to the nitrogen atom and within the spirocyclic ring system.

    • Alpha-Cleavage: Loss of a hydrogen radical from a carbon adjacent to the nitrogen is a common fragmentation pathway for amines, which would result in a peak at m/z = 156.

    • Ring Fragmentation: Cleavage of the piperidine ring can lead to the formation of stable iminium ions. A prominent fragment is expected at m/z = 98, corresponding to the loss of the C4H7O2 fragment from the dioxolane side. Another likely fragmentation would be the loss of an ethyl group from the piperidine ring adjacent to the nitrogen, leading to a fragment at m/z = 128.

G M [C₈H₁₅NO₂]⁺˙ m/z = 157 F1 [M - H]⁺ m/z = 156 M->F1 -H• F2 [M - C₂H₅]⁺ m/z = 128 M->F2 -C₂H₅• F3 [C₅H₈NO]⁺ m/z = 98 M->F3 -C₃H₇O₂•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

5.3. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250 °C.

    • Use a standard non-polar capillary column (e.g., DB-5ms).

    • Employ a temperature program, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.

  • MS Detection (EI):

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Set the electron energy to the standard 70 eV.

    • Scan a mass range of m/z 40-400.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound of interest. Identify the molecular ion peak and characteristic fragment ions.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By integrating fundamental spectroscopic principles with data from analogous structures, we have established a reliable set of expected spectral data. The detailed experimental protocols provided herein offer a standardized approach for researchers to acquire high-quality data, facilitating the unambiguous structural confirmation of this and other novel spirocyclic compounds. This predictive and methodological approach is indispensable in modern chemical research, particularly in the exploration of novel molecular scaffolds for drug discovery and development.

References

  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • JoVE. (2023, April 30). Mass Spectrometry of Amines. Journal of Visualized Experiments. Retrieved from [Link]

Methodological & Application

Synthesis of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, a valuable spirocyclic scaffold relevant to researchers, scientists, and professionals in drug development. This document emphasizes the underlying chemical principles and provides practical, field-proven insights to ensure successful synthesis and characterization.

Introduction: The Significance of the Spirocyclic Piperidine Scaffold

The 1,4-dioxa-8-azaspiro[4.5]decane core represents a crucial structural motif in medicinal chemistry. It serves as a conformationally restricted piperidine surrogate, where the spirocyclic ketal protects the 4-position ketone. This structural feature is instrumental in the synthesis of a variety of biologically active molecules, including ligands for sigma-1 receptors which are implicated in a range of neurological disorders and cancers. The introduction of a methyl group at the 7-position (alpha to the nitrogen) creates a chiral center, opening avenues for the development of stereospecific therapeutics with potentially improved efficacy and reduced off-target effects.

This guide outlines a robust and rational multi-step synthesis of this compound, commencing from commercially available N-Boc-4-piperidone. The chosen synthetic strategy prioritizes control over regioselectivity and stereoselectivity, employing well-established and reliable chemical transformations.

Overall Synthetic Strategy

The synthesis of this compound is approached through a three-step sequence, as illustrated below. This strategy leverages the use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This protecting group serves a dual purpose: it modulates the reactivity of the piperidine ring and prevents unwanted side reactions during the methylation and ketalization steps.

Synthetic_Pathway Start N-Boc-4-piperidone Intermediate1 N-Boc-3-methyl-4-piperidone Start->Intermediate1 α-Methylation Intermediate2 N-Boc-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane Intermediate1->Intermediate2 Ketalization FinalProduct This compound Intermediate2->FinalProduct Boc Deprotection

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of N-Boc-3-methyl-4-piperidone (Intermediate 1)

The introduction of the methyl group at the C3 position of the piperidone ring is a critical step. Direct alpha-methylation of N-Boc-4-piperidone can be challenging and may lead to a mixture of products, including di-methylated and O-methylated byproducts. A more controlled approach involves the formation of an enolate followed by reaction with a methylating agent.

Protocol 1: α-Methylation of N-Boc-4-piperidone

Principle: This protocol utilizes a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to generate the kinetic enolate of N-Boc-4-piperidone. The resulting enolate is then trapped with methyl iodide to introduce the methyl group at the C3 position. The use of a strong base at low temperatures favors the formation of the less substituted kinetic enolate, thus ensuring regioselectivity.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
N-Boc-4-piperidone≥98%Sigma-Aldrich
Diisopropylamine≥99.5%Acros Organics
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Methyl iodide≥99%Alfa Aesar
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Saturated aq. NH₄ClReagent gradeFisher Scientific
Diethyl etherACS gradeVWR
Anhydrous MgSO₄Reagent gradeEMD Millipore

Experimental Procedure:

  • Preparation of LDA:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.2 equivalents).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation and Methylation:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF (50 mL).

    • Cool this solution to -78 °C.

    • Slowly add the ketone solution to the pre-formed LDA solution via cannula, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-methyl-4-piperidone as a colorless oil.

Self-Validation and Causality:

  • Why LDA? LDA is a sterically hindered, strong base, which favors the formation of the kinetic enolate by deprotonating the less sterically hindered α-carbon. This is crucial for achieving regioselectivity in the methylation.

  • Why low temperature? The reaction is performed at -78 °C to control the enolate formation and prevent side reactions such as aldol condensation or multiple alkylations.

  • Purification: Flash chromatography is essential to separate the desired mono-methylated product from unreacted starting material and any di-methylated byproducts.

Part 2: Synthesis of N-Boc-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane (Intermediate 2)

The second step involves the protection of the ketone functionality as a cyclic ketal. This is a standard transformation in organic synthesis to mask the reactivity of a carbonyl group towards nucleophiles or reducing agents.[1]

Protocol 2: Ketalization of N-Boc-3-methyl-4-piperidone

Principle: This protocol describes the acid-catalyzed reaction of the ketone with ethylene glycol to form the corresponding 1,3-dioxolane (ketal). The reaction is driven to completion by the removal of water, typically using a Dean-Stark apparatus.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
N-Boc-3-methyl-4-piperidoneAs synthesized in Part 1-
Ethylene glycol≥99%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (p-TsOH)≥98.5%Acros Organics
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Saturated aq. NaHCO₃Reagent gradeFisher Scientific
Anhydrous Na₂SO₄Reagent gradeEMD Millipore

Experimental Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add N-Boc-3-methyl-4-piperidone (1.0 equivalent), ethylene glycol (3.0 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) in toluene (100 mL).

  • Reaction Execution:

    • Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane as a viscous oil or low-melting solid.

Ketalization_Mechanism cluster_0 Mechanism of Ketalization Ketone N-Boc-3-methyl-4-piperidone ProtonatedKetone Protonated Ketone (activated) Ketone->ProtonatedKetone + H⁺ Hemiketal Hemiketal Intermediate ProtonatedKetone->Hemiketal + Ethylene Glycol Oxocarbenium Oxocarbenium Ion Hemiketal->Oxocarbenium + H⁺, - H₂O Ketal N-Boc-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane Oxocarbenium->Ketal + Intramolecular attack Water Water (removed) EthyleneGlycol Ethylene Glycol

Caption: Simplified mechanism of acid-catalyzed ketalization.

Part 3: Synthesis of this compound (Final Product)

The final step is the removal of the Boc protecting group to unveil the secondary amine of the target molecule. This is typically achieved under acidic conditions.[2][3]

Protocol 3: Boc Deprotection

Principle: The tert-butyloxycarbonyl (Boc) group is labile to strong acids. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and can be easily removed after the reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
N-Boc-7-methyl-1,4-dioxa-8-azaspiro[4.5]decaneAs synthesized in Part 2-
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Acros Organics
Saturated aq. NaHCO₃Reagent gradeFisher Scientific
Anhydrous K₂CO₃Reagent gradeEMD Millipore

Experimental Procedure:

  • Deprotection Reaction:

    • Dissolve N-Boc-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane (1.0 equivalent) in dichloromethane (DCM, 50 mL) in a round-bottom flask.

    • Add trifluoroacetic acid (TFA, 10 equivalents) dropwise at 0 °C (ice bath).

    • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in DCM (50 mL) and carefully neutralize by washing with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous potassium carbonate (K₂CO₃).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure or by crystallization if it is a solid.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (indicative)Expected ¹³C NMR Signals (indicative)
N-Boc-4-piperidone C₁₀H₁₇NO₃199.25δ 3.6-3.8 (m, 4H), 2.4-2.6 (m, 4H), 1.48 (s, 9H)δ 208, 80, 45, 41, 28
N-Boc-3-methyl-4-piperidone C₁₁H₁₉NO₃213.27δ 4.0-4.2 (m, 1H), 3.0-3.8 (m, 3H), 2.5-2.8 (m, 1H), 2.2-2.4 (m, 2H), 1.48 (s, 9H), 1.1 (d, 3H)δ 210, 80, 50, 45, 42, 38, 28, 15
N-Boc-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane C₁₃H₂₃NO₄257.33δ 3.9-4.1 (m, 4H), 3.2-3.8 (m, 4H), 1.5-2.0 (m, 3H), 1.47 (s, 9H), 0.9 (d, 3H)δ 108, 80, 64, 50, 42, 38, 35, 28, 14
This compound C₈H₁₅NO₂157.21δ 3.9-4.1 (m, 4H), 2.8-3.2 (m, 4H), 1.5-2.0 (m, 4H), 0.9 (d, 3H)δ 109, 64, 52, 45, 40, 38, 15

Applications in Research and Drug Development

This compound is a versatile building block for the synthesis of more complex molecules. Its primary applications lie in:

  • Lead Optimization: The introduction of a methyl group provides a handle for exploring the structure-activity relationship (SAR) of piperidine-containing drug candidates. The chirality introduced can lead to the discovery of more potent and selective enantiomers.

  • Synthesis of Spirocyclic Analogs: It serves as a key intermediate for the synthesis of novel spirocyclic compounds with potential applications in various therapeutic areas, including neurodegenerative diseases, pain management, and oncology.

  • Fragment-Based Drug Discovery: The core scaffold can be used as a fragment in screening campaigns to identify novel binders for protein targets.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

    • Methyl iodide: Toxic and a suspected carcinogen. Handle with extreme care.

    • Trifluoroacetic acid: Highly corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

  • Valdez, C. A.; Leif, R. N.; Mayer, B. P. An efficient, optimized synthesis of fentanyl and related analogs. PLoS One2014 , 9 (9), e108250. [Link]

  • Gassama, A.; Diatta, A. Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim.2015 , 039, 31-40. [Link]

  • Walz, A. J.; Bae, S. Y. Fentanyl Synthesis Using N-BOC-4-Piperidinone. DEVCOM CBC-TR-1871, 2023. [Link]

  • Gao, Y. et al. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules2021 , 26, 2318. [Link]

Sources

A Comprehensive Guide to the Synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (N-Methyl-4-piperidone Ethylene Ketal)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Abstract

This application note provides a detailed, two-part protocol for the synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, a valuable heterocyclic building block in pharmaceutical and materials science research. The synthesis begins with the preparation of the key intermediate, 1-methyl-4-piperidone, via a Dieckmann condensation pathway. This intermediate is subsequently protected as its ethylene ketal to yield the final spirocyclic product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, and critical process parameters to ensure reproducible and high-yield synthesis.

Introduction: Significance and Synthetic Strategy

8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, commonly known as N-methyl-4-piperidone ethylene ketal, is a derivative of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold. This parent structure is a key component in the development of various biologically active molecules, including potent radioligands for tumor imaging by targeting σ1 receptors.[1][2] The N-substituted piperidone core is a foundational element in medicinal chemistry, appearing in analgesics, antihistamines, and central nervous system agents.[3][4]

The nomenclature of this spiro compound can be ambiguous. According to IUPAC rules, numbering begins in the smaller ring (the dioxolane ring), making the nitrogen atom position 8. Therefore, the N-methylated target compound is systematically named 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane .

Our synthetic strategy is a robust two-stage process. First, we synthesize the 1-methyl-4-piperidone intermediate. While several routes exist, we will detail the well-established method involving a double Michael addition of methylamine to ethyl acrylate, followed by an intramolecular Dieckmann condensation and subsequent hydrolysis with decarboxylation.[5][6] Second, the ketone of 1-methyl-4-piperidone is protected via an acid-catalyzed reaction with ethylene glycol, yielding the stable spiro-ketal product. This protection is often a crucial step to prevent unwanted side reactions of the carbonyl group in subsequent synthetic transformations.

Overall Synthetic Workflow

The synthesis is logically divided into the formation of the piperidone ring and the subsequent protection of its carbonyl group.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Ketal Formation A Methylamine + Ethyl Acrylate B Dieckmann Condensation & Hydrolysis/Decarboxylation A->B C 1-Methyl-4-piperidone B->C E Ketalization (Water Removal) C->E Intermediate Product D Ethylene Glycol + Acid Catalyst D->E F 8-Methyl-1,4-dioxa-8- azaspiro[4.5]decane E->F

Caption: Overall two-part synthetic workflow.

Part 1: Synthesis of 1-Methyl-4-piperidone Intermediate

Mechanism and Rationale

This synthesis is a classic example of ring formation chemistry. It proceeds through three key transformations:

  • Double Michael Addition: Methylamine, a primary amine, acts as a nucleophile and adds twice to the β-carbon of ethyl acrylate, an α,β-unsaturated ester. This forms the acyclic diester, methyl-di-(β-carbethoxyethyl)-amine.

  • Dieckmann Condensation: In the presence of a strong base, such as sodium ethoxide, an intramolecular Claisen condensation occurs. One of the α-carbons is deprotonated, and the resulting enolate attacks the other ester carbonyl, forming a cyclic β-keto ester. This reaction is highly effective for forming five- and six-membered rings.

  • Hydrolysis and Decarboxylation: The cyclic β-keto ester is then hydrolyzed under acidic conditions (saponification) to a β-keto acid, which is unstable. Upon heating, it readily loses carbon dioxide (decarboxylation) to yield the final 1-methyl-4-piperidone.[5]

This one-pot approach from the diester is efficient and utilizes readily available starting materials.[6]

Detailed Experimental Protocol: 1-Methyl-4-piperidone
  • Step 1.1: Formation of Methyl-di-(β-carbethoxyethyl)-amine

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acrylate (2.0 mol).

    • With gentle stirring, slowly add an aqueous solution of methylamine (1.0 mol, ~40%) at a rate that maintains the reaction temperature below 50°C. An ice bath may be required for cooling.

    • After the addition is complete, heat the mixture at 50°C for 3 hours.[5]

    • The reaction progress can be monitored by TLC or GC-MS. Upon completion, the excess ethyl acrylate and water can be removed under reduced pressure. The resulting crude diester is typically used directly in the next step without further purification.

  • Step 1.2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 mol) in absolute ethanol or by using commercially available sodium ethoxide in a suitable solvent like toluene in a large, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the sodium ethoxide solution to reflux.

    • Add the crude methyl-di-(β-carbethoxyethyl)-amine from Step 1.1 dropwise to the refluxing solution over 1-2 hours.

    • Continue to reflux the mixture for an additional 2-4 hours after the addition is complete.

    • Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).

    • Heat the acidic solution to reflux for 4-6 hours to effect hydrolysis and decarboxylation. CO₂ evolution will be observed.

    • After cooling to room temperature, carefully neutralize the solution and then make it basic (pH > 10) with a concentrated solution of sodium hydroxide or potassium hydroxide.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude 1-methyl-4-piperidone can be purified by vacuum distillation.[5]

Part 2: Synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Mechanism and Rationale

This reaction is a standard acid-catalyzed ketalization used to protect the carbonyl group of the piperidone. The mechanism involves:

  • Protonation: The acid catalyst (commonly p-toluenesulfonic acid, PTSA) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Proton Transfer and Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion.

  • Ring Closure: The second hydroxyl group of the ethylene glycol molecule attacks the oxonium ion in an intramolecular fashion, closing the five-membered dioxolane ring.

  • Deprotonation: The final step is the deprotonation of the cyclic ketal to regenerate the acid catalyst and yield the product.

Critically, this reaction is reversible. To drive the equilibrium towards the product side, the water generated during the reaction must be removed. This is efficiently accomplished using a Dean-Stark apparatus.

G ketone 1-Methyl-4-piperidone reaction Ketalization (Reversible) ketone->reaction diol Ethylene Glycol diol->reaction catalyst H+ (cat.) catalyst->reaction Protonation product 8-Methyl-1,4-dioxa-8- azaspiro[4.5]decane water Water reaction->product reaction->water Removal drives equilibrium

Caption: The equilibrium of the ketalization reaction.

Detailed Experimental Protocol: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
  • Step 2.1: Reaction Setup

    • In a round-bottom flask, combine 1-methyl-4-piperidone (1.0 mol), ethylene glycol (1.2 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 mol).

    • Add a suitable solvent that forms an azeotrope with water, such as toluene or benzene, to fill approximately half the flask.

    • Equip the flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Step 2.2: Ketalization

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene will overflow back into the reaction flask.

    • Continue refluxing until no more water is collected in the trap (typically 4-8 hours). The reaction can be monitored by GC or TLC to confirm the disappearance of the starting material.

  • Step 2.3: Workup and Purification

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane as a clear liquid.

Data Summary and Physicochemical Properties

ParameterPart 1: 1-Methyl-4-piperidonePart 2: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
Key Reagents Methylamine, Ethyl Acrylate, Sodium Ethoxide, HCl1-Methyl-4-piperidone, Ethylene Glycol, PTSA
Molar Ratio 1 (Amine) : 2 (Acrylate)1 (Ketone) : 1.2 (Diol)
Solvent Toluene or EthanolToluene or Benzene
Temperature RefluxReflux
Reaction Time 6-10 hours4-8 hours
Expected Yield 60-75%[5]>90%
Purification Vacuum DistillationVacuum Distillation
Molecular Formula C₆H₁₁NO[6]C₈H₁₅NO₂
Molar Mass 113.16 g/mol [6]157.21 g/mol
Appearance Clear yellow liquid[6]Clear colorless to yellow liquid
Boiling Point 55-60 °C @ 13 mmHg[6]Similar to parent compound: 108-111 °C @ 26 mmHg[7]

Safety and Handling

  • 1,4-Dioxa-8-azaspiro[4.5]decane (Parent Compound): Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] It is crucial to handle this and its derivatives in a well-ventilated fume hood.

  • Reagents: Methylamine is a toxic and flammable gas/liquid. Sodium ethoxide is corrosive and reacts violently with water. Strong acids (HCl) and organic solvents (toluene, benzene) have their own specific hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these procedures.

References

  • Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • PharmaCompass. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane (4-Piperidone ethylene ketal). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem Compound Database. Retrieved from [Link]

  • Globe Thesis. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Retrieved from [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • ChemBK. (2024). 4-Piperidone ethylene ketal. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • ACS Publications. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Mass spectrometry analysis of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a heterocyclic compound with a spirocyclic junction, incorporating both a piperidine ring and a dioxane ring. This structure presents an interesting analytical challenge for mass spectrometry, a cornerstone technique in chemical analysis. Mass spectrometry is indispensable in drug development and chemical research for its ability to provide detailed information on molecular weight and structure.[1][2] This application note outlines a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of this compound.

The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed workflow from sample preparation to data interpretation. The method utilizes Electrospray Ionization (ESI), a soft ionization technique ideal for analyzing thermally labile molecules without inducing fragmentation in the ion source.[3][4][5] Subsequent fragmentation for structural elucidation is achieved through Collision-Induced Dissociation (CID) within the mass spectrometer.[5][6]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC8H15NO2Derived from structure
Molecular Weight157.21 g/mol Derived from formula
Monoisotopic Mass157.1103 g/mol Calculated
StructureThis compound
pKa (predicted)10.92 ± 0.20[7]
FormLiquid[8]
Boiling Point108-111 °C @ 26 mmHg[7][8]
Density1.117 g/mL at 20 °C[8][9]
Water SolubilityPartly miscible[7]

Experimental Workflow

The overall experimental workflow is designed to ensure robust and reproducible results, from initial sample preparation through to final data analysis.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Processing p1 Stock Solution (1 mg/mL in Methanol) p2 Working Standard (Dilute in Mobile Phase A) p1->p2 lc1 Injection of Sample p2->lc1 lc2 Gradient Elution (C18 Column) lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 Full Scan (MS1) (Identify [M+H]+) ms1->ms2 ms3 Product Ion Scan (MS2) (Fragment [M+H]+) ms2->ms3 d1 Extract Ion Chromatograms ms3->d1 d2 Analyze Spectra (Identify Fragments) d1->d2

Caption: Overall workflow for LC-MS/MS analysis.

Detailed Protocols

Part 1: Sample and Mobile Phase Preparation

Rationale: Proper sample and mobile phase preparation is crucial to avoid contamination and ensure chromatographic efficiency. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is essential for positive mode ESI.[10]

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol.

  • Working Standard (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of Mobile Phase A (see below) to create a working standard. Further dilutions can be made as required for calibration curves.

  • Mobile Phase A (Aqueous): Prepare a solution of 0.1% formic acid in water.

  • Mobile Phase B (Organic): Prepare a solution of 0.1% formic acid in acetonitrile.

  • Solvent Degassing: Degas all mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the LC system.

Part 2: Liquid Chromatography (LC) Method

Rationale: A reversed-phase C18 column is selected as a standard starting point for small polar molecule analysis.[10] The gradient elution ensures that the analyte is adequately retained and eluted with a good peak shape.

ParameterCondition
LC SystemStandard UPLC/HPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Column Temperature40 °C
Flow Rate0.4 mL/min
Injection Volume2 µL
GradientTime (min)
0.0
3.0
3.1
4.0
Part 3: Mass Spectrometry (MS) Method

Rationale: Electrospray ionization in positive mode (ESI+) is chosen due to the presence of a basic nitrogen atom, which is readily protonated. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[1]

ParameterSetting
Ionization ModeESI Positive (ESI+)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation GasNitrogen
Desolvation Temp.350 °C
Desolvation Flow800 L/hr
MS1 (Full Scan)
Scan Rangem/z 50 - 500
MS2 (Product Ion Scan)
Precursor Ionm/z 158.1
Collision EnergyRamped 10-30 eV

Expected Results and Discussion

Full Scan (MS1) Analysis

In the full scan mode, the primary ion observed will be the protonated molecule, [M+H]+.

Ion SpeciesTheoretical m/z
[M+H]+158.1178
[M+Na]+180.1001
[2M+H]+315.2282

The most abundant ion should be the protonated molecule at m/z 158.1178. The presence of sodium adducts ([M+Na]+) is common in ESI-MS.

Tandem MS (MS2) Fragmentation Analysis

The fragmentation of this compound is predicted to follow established pathways for cyclic amines and ketals. The protonation is expected to occur at the nitrogen atom of the piperidine ring. Collision-induced dissociation will likely initiate fragmentation at the bonds alpha to the nitrogen and at the spirocyclic center.[11][12]

Proposed Fragmentation Pathway:

G M0 [M+H]+ m/z 158.1 F1 m/z 116.1 Loss of C2H4O M0->F1 -42 Da F2 m/z 100.1 Ring Opening M0->F2 -58 Da F3 m/z 86.1 Loss of C3H5O2 M0->F3 -72 Da F4 m/z 70.1 F2->F4 -30 Da

Caption: Predicted fragmentation of protonated this compound.

Discussion of Fragments:

  • m/z 116.1: This fragment likely arises from the loss of ethylene oxide (C2H4O, 44 Da) from the dioxa ring, a characteristic fragmentation of ethylene ketals.

  • m/z 100.1: This could result from a more complex rearrangement involving the opening of the piperidine ring followed by the loss of a neutral fragment.

  • m/z 86.1: This fragment could be formed by the cleavage of the spirocyclic center, leading to the loss of the entire dioxolane moiety.

  • m/z 70.1: A common fragment in the mass spectra of piperidine-containing compounds, resulting from the cleavage of the ring.

Conclusion

This application note provides a robust and detailed LC-MS/MS method for the analysis of this compound. The protocol is designed to be a starting point for researchers, and further optimization of chromatographic and mass spectrometric parameters may be necessary depending on the specific application and sample matrix. The predicted fragmentation pathways offer a basis for the structural confirmation of the analyte and its potential metabolites or degradants.

References

  • PharmaCompass. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane (4-Piperidone ethylene ketal). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem Compound Database. Retrieved from [Link]

  • Cimermančič, P., et al. (2012). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 23(10), 1735-1748.
  • Gerssen, A., et al. (2010). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 8(5), 1619-1636.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • Christianson, C. (2020). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

  • Elsevier. (2003). Electrospray Mass Spectrometry.
  • Jagerdeo, E., & Abdel-Rehim, M. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis.
  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. Retrieved from [Link]

  • Prabhakar, S., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3422-3428.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry Academy. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link]

  • Juholin, E., et al. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable heterocyclic scaffold. As a key building block in the development of novel therapeutics, including sigma-1 receptor ligands, optimizing its synthesis for yield, purity, and scalability is paramount.[1][2][3] This document moves beyond a simple protocol, offering in-depth troubleshooting and frequently asked questions to address the practical challenges encountered in the laboratory.

Core Synthesis: Acid-Catalyzed Ketalization

The most direct and widely employed route to this compound is the acid-catalyzed ketalization of 3-methyl-4-piperidone with ethylene glycol. The reaction proceeds by forming a protective ketal at the carbonyl position, rendering a stable spirocyclic system.

The fundamental challenge of this synthesis lies in managing the equilibrium of the reaction. Ketalization is a reversible process, and the formation of water as a byproduct can drive the reaction back towards the starting materials. Therefore, efficient removal of water is critical for achieving high yields.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating best practices for driving the reaction to completion.

Reagents & Equipment:

  • 3-Methyl-4-piperidone hydrochloride

  • Ethylene glycol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Standard workup and purification equipment

Step-by-Step Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent introducing water into the system.[4]

  • Charging the Flask: To the flask, add 3-methyl-4-piperidone hydrochloride (1.0 eq), toluene (approx. 2-3 mL per mmol of piperidone), ethylene glycol (1.5-2.0 eq), and p-toluenesulfonic acid monohydrate (0.05-0.10 eq).

    • Scientist's Note: Using the hydrochloride salt of the piperidone is common as the free base can be unstable. The p-TsOH catalyst is sufficient to liberate the free amine in situ and catalyze the reaction.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux. Toluene will form an azeotrope with the water generated during the reaction, which will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Reaction Monitoring: The reaction can be monitored by TLC (staining with ninhydrin to visualize the amine) or GC-MS to confirm the consumption of the starting material.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent in vacuo.

    • The crude product, a pale oil or solid, can be purified by either vacuum distillation (Kugelrohr) or column chromatography on silica gel.[5]

      • Expert Tip for Chromatography: Silica gel is acidic and can strongly retain your basic amine product, leading to poor recovery. Pre-treat the silica slurry with 1-2% triethylamine in your eluent system to neutralize the acidic sites before packing the column.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Flask, Dean-Stark, Condenser) B Charge Reagents: 1. 3-Methyl-4-piperidone HCl 2. Toluene 3. Ethylene Glycol 4. p-TsOH A->B Ensure anhydrous conditions C Heat to Reflux B->C Begin heating D Azeotropic Water Removal (via Dean-Stark) C->D E Monitor Reaction (TLC / GC-MS) D->E F Cool to RT & Quench (aq. NaHCO₃) E->F Upon completion G Solvent Extraction F->G H Dry & Concentrate G->H I Purify Product (Distillation or Chromatography) H->I J Characterize Final Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Table 1: Optimized Reaction Parameters
ParameterRecommended RangeRationale
Ethylene Glycol (eq)1.5 - 2.0Pushes the reaction equilibrium towards the product side (Le Chatelier's Principle).
p-TsOH (eq)0.05 - 0.10Catalytic amount; excess can lead to side reactions or degradation.
SolventToluene or BenzeneForms a low-boiling azeotrope with water for efficient removal.
TemperatureReflux (~111°C for Toluene)Provides sufficient energy to overcome the activation barrier and facilitates azeotropic distillation.
Reaction Time4 - 8 hoursTypical duration for complete water removal; should be confirmed by monitoring.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the likely causes?

A: Low yields in this reaction almost always trace back to issues with the reaction equilibrium or procedural losses. Let's break down the key culprits:

  • Incomplete Water Removal: This is the most frequent cause. The reaction is reversible, and any residual water in the reaction flask will prevent it from going to completion.

    • Solution: Ensure your Dean-Stark trap is functioning correctly and that a true azeotrope is being collected. Check that all reagents and solvents are anhydrous. If a Dean-Stark is not available, activated molecular sieves (4Å) can be used, but they are often less efficient for the large amount of water produced.

  • Insufficient Reaction Time: The reaction may appear complete before all the starting material has been converted.

    • Solution: Do not rely solely on the cessation of water collection. Confirm the absence of starting material using an appropriate analytical method like TLC or GC-MS before quenching the reaction.[4]

  • Catalyst Deactivation/Insufficiency: The acidic catalyst is essential.[6]

    • Solution: Ensure you are using the correct catalytic loading (5-10 mol%). If your starting material is particularly basic or contains basic impurities, it might neutralize some of the catalyst, requiring a slightly higher loading.

  • Losses During Workup: The spiroketal product has moderate water solubility and, as an amine, can become protonated and move into the aqueous layer if the workup solution is not sufficiently basic.

    • Solution: During the aqueous wash, ensure the pH is >9 to keep the product in its free-base form. Be thorough with your extractions, using at least three portions of organic solvent.

Q2: I'm observing a significant, unidentified byproduct in my crude NMR. What could it be?

A: Side reactions can occur, especially if the reaction is overheated or run for an excessive amount of time.

  • Hemiketal Intermediate: The most likely "byproduct" is the stable hemiketal intermediate. This occurs when the reaction is incomplete. Its signals will be distinct from both the starting material and the final product.

    • Solution: Drive the reaction to completion by ensuring rigorous water removal and adequate reaction time.

  • Self-Condensation of Piperidone: Under harsh acidic conditions and high temperatures, the piperidone can undergo an aldol-type self-condensation, leading to dimeric impurities.

    • Solution: Avoid excessively high temperatures or "superheating." Do not use a large excess of the acid catalyst. Stick to the recommended 5-10 mol%.

  • Polymerization of Ethylene Glycol: While less common under these conditions, very strong acids or localized overheating can cause ethylene glycol to polymerize, leading to a viscous, difficult-to-purify residue.

    • Solution: Maintain controlled heating and stirring to ensure even temperature distribution.

Q3: My product streaks badly on the TLC plate and my column chromatography recovery is very poor.

A: This is a classic problem when purifying basic compounds on standard silica gel.

  • Cause: Silica gel is inherently acidic due to surface silanol groups (Si-OH). These acidic sites can protonate your basic amine product, causing it to bind irreversibly to the stationary phase. This results in streaking on TLC and very low (or zero) recovery from a column.

  • Solution 1 (Recommended): Deactivate the Silica: Before preparing your column, wash the silica gel with a solution of your eluent containing 1-2% triethylamine (Et₃N) or ammonia (in methanol). This neutralizes the acidic sites, allowing your compound to elute cleanly.

  • Solution 2: Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying amines.

  • Solution 3: Switch Purification Method: For thermally stable, liquid products like this one, vacuum distillation (e.g., using a Kugelrohr apparatus) is often a much more efficient and scalable purification method that avoids this issue entirely.[5]

Mechanism Deep Dive: Understanding the "Why"

A thorough understanding of the reaction mechanism provides the foundation for logical troubleshooting and optimization. The acid-catalyzed formation of the spiroketal proceeds through several distinct, reversible steps.

Caption: Mechanism of acid-catalyzed spiroketalization.

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyls on the intermediate, setting up a good leaving group (water).

  • Elimination of Water: The molecule eliminates water to form a resonance-stabilized oxocarbenium ion. This is often the rate-limiting step and highlights why water removal is so critical.[7]

  • Intramolecular Cyclization: The remaining pendant hydroxyl group attacks the oxocarbenium ion in an intramolecular fashion, closing the second ring.

  • Deprotonation: The final protonated spiroketal is deprotonated (by water, the conjugate base of the catalyst, or during basic workup) to yield the neutral product.

Frequently Asked Questions (FAQs)

Q: Can I use a different acid catalyst, like sulfuric acid (H₂SO₄) or a Lewis acid?

A: Yes, other catalysts can be effective, but they come with trade-offs.

  • p-TsOH (Recommended): It is a strong, crystalline, non-oxidizing acid that is easy to handle and measure accurately, making it ideal for achieving reproducible results.

  • Sulfuric Acid (H₂SO₄): While effective, it is a strong dehydrating and oxidizing agent. It can lead to charring and side reactions if not used carefully at low concentrations.

  • Lewis Acids (e.g., BF₃·OEt₂): These can be very effective and may allow for lower reaction temperatures. However, they are often more sensitive to moisture and can be more difficult to handle.[5][6]

Q: Is the Dean-Stark apparatus absolutely necessary?

A: While it is the most effective method for this scale, it is not the only one. For smaller-scale reactions (<5 mmol), adding a chemical dehydrating agent directly to the flask, such as activated 4Å molecular sieves, can be sufficient. However, for larger scales, the amount of water produced will saturate the sieves quickly, making azeotropic distillation far superior.

Q: How should I store the 3-methyl-4-piperidone hydrochloride starting material?

A: This compound is often a hydrochloride salt, which makes it more stable than the corresponding free base. However, like many amine salts, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent absorption of atmospheric moisture.

Q: What are the primary safety concerns for this reaction?

A: Standard laboratory safety practices should be followed.

  • Toluene: Is a flammable solvent with associated health risks upon inhalation or skin contact. The entire procedure should be conducted in a well-ventilated fume hood.

  • p-TsOH: Is a corrosive acid. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Heating/Reflux: Ensure the heating mantle is connected to a variable power supply to control the temperature and prevent solvent from boiling too vigorously. Never heat a closed system.

References

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5837-5849. Retrieved from [Link]

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[8][9]decane. Acta Chemica Scandinavica, 47, 422-424. Retrieved from [Link]

  • Wang, L., et al. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Retrieved from [Link]

  • Gao, M., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115563. Retrieved from [Link]

  • Sfera. (2021). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. Retrieved from [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Iglesias-Arteaga, M. A., & Perez-Vargas, C. I. (2000). Consequences of Acid Catalysis in Concurrent Ring Opening and Halogenation of Spiroketals. Organic Letters, 2(1), 59-61. Retrieved from [Link]

  • Deslongchamps, P., et al. (1985). The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions. Canadian Journal of Chemistry, 63(6), 1601-1614. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

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Identification of byproducts in 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting, and explain the underlying chemical principles to ensure the successful synthesis and purification of this important spirocyclic compound.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: My crude NMR shows several unexpected peaks alongside my product. What are the most likely impurities?

A: The most common impurities are typically unreacted starting materials, such as 3-methyl-4-piperidone and ethylene glycol. You may also observe byproducts from side reactions, including the dimeric ether of ethylene glycol (diethylene glycol), or aldol condensation products of the starting piperidone if reaction conditions are not carefully controlled.

Q2: The yield of my reaction is significantly lower than expected. What are the primary causes?

A: Low yields are often attributed to an incomplete reaction due to insufficient reaction time or inefficient water removal. The acid-catalyzed ketalization is a reversible equilibrium reaction.[1] To drive the reaction towards the product, continuous removal of water is crucial, typically achieved using a Dean-Stark apparatus or molecular sieves.[1][2][3][4] Also, verify the purity of your starting 3-methyl-4-piperidone, as impurities can lead to competing side reactions.

Q3: I'm struggling to completely remove the acid catalyst (e.g., p-TsOH) during the workup. What's the best approach?

A: Residual acid catalyst can complicate purification and potentially degrade the product. A thorough workup is essential. After the reaction, quench with a mild base such as saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic. Ensure vigorous stirring during the wash to neutralize all the acid. Follow with several water and brine washes to remove any remaining salts before drying the organic layer.

Q4: My isolated product has a yellowish or brownish tint, not the expected colorless oil/solid. Is this a cause for concern?

A: A colored product often indicates the presence of impurities. These could be high molecular weight byproducts from polymerization or condensation reactions, especially if excessive heat was applied. While a minor color change might not affect subsequent steps, it is advisable to purify the product further, for example, by column chromatography or distillation, to remove these impurities.[5]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, step-by-step guidance for more complex issues.

Problem: Identification of a Major Unexpected Byproduct
  • Scenario: You observe a significant, unexpected peak in your GC-MS or LC-MS analysis, with a mass that does not correspond to the starting material or the desired product.

  • Potential Cause & Mechanistic Insight: A likely candidate for such a byproduct is the result of an aldol-type self-condensation of the 3-methyl-4-piperidone precursor, especially under acidic or basic conditions. This side reaction can compete with the desired ketalization.

  • Proposed Troubleshooting Workflow:

    • Characterization: Isolate the byproduct using column chromatography.[5] Characterize its structure using a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

    • Reaction Condition Optimization: To minimize this side reaction, consider adding the acid catalyst at a lower temperature. Also, ensure that the reaction temperature is not excessively high, as this can promote side reactions.

    • Purity of Starting Material: The purity of the starting 3-methyl-4-piperidone is critical. Impurities from its synthesis can lead to a variety of byproducts.[6][7][8][9]

Byproduct_Identification_Workflow

Part 3: Reaction Mechanism and Byproduct Formation

A clear understanding of the reaction mechanism is key to troubleshooting. The synthesis of this compound is typically achieved through the acid-catalyzed ketalization of 3-methyl-4-piperidone with ethylene glycol.

Main Reaction Mechanism:

  • Protonation of the carbonyl oxygen of 3-methyl-4-piperidone by the acid catalyst.

  • Nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon.

  • Proton transfer and subsequent elimination of a water molecule to form an oxonium ion.

  • Intramolecular cyclization via nucleophilic attack by the second hydroxyl group of the ethylene glycol moiety.

  • Deprotonation to yield the final spiroketal product and regenerate the acid catalyst.

This reaction is an equilibrium process, and driving it to completion requires the removal of water.[1]

Reaction_Pathways

Summary of Potential Byproducts
ByproductLikely OriginKey Analytical Signatures
Unreacted 3-Methyl-4-piperidone Incomplete reactionSignals corresponding to the starting material in ¹H NMR and GC-MS.
Diethylene Glycol Acid-catalyzed dimerization of ethylene glycolCharacteristic peaks in ¹H NMR; mass corresponding to C₄H₁₀O₃.
Aldol Condensation Product Self-condensation of 3-methyl-4-piperidoneHigher molecular weight peaks in MS; complex aliphatic and potentially vinylic signals in ¹H NMR.
Polymeric Material Uncontrolled polymerization side reactionsBroad, unresolved peaks in NMR; baseline noise in chromatograms.

Part 4: Experimental Protocols

General Procedure for the Synthesis of this compound

This is a generalized protocol and may require optimization based on your specific laboratory conditions and scale.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[4][10] Ensure all glassware is oven-dried.

  • Reagents: To the flask, add 3-methyl-4-piperidone (1.0 eq.), ethylene glycol (1.5-2.0 eq.), and a suitable solvent such as toluene or benzene.

  • Catalyst: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq.).

  • Reaction: Heat the mixture to reflux. The azeotrope of the solvent and water will begin to collect in the Dean-Stark trap.[1] Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[11]

References

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[12][13]decane. Acta Chemica Scandinavica, 47, 422-424. Available at: [Link]

  • Various Authors. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available at: [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6049-6060. Available at: [Link]

  • Tan, D. S., et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(14), 4582-4583. Available at: [Link]

  • Google Patents. (n.d.). CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1.
  • Stoltz, B. M., et al. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. Available at: [Link]

  • Abreu, N., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Molecules, 25(21), 5195. Available at: [Link]

  • Virgil, S. C., et al. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. Organic Letters, 21(17), 7049-7052. Available at: [Link]

  • Edwards, A. G., et al. (1966). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, (13), 1163-1166. Available at: [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]

  • Oishi, S., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o818–o819. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. Retrieved from [Link]

  • Ruan, Y., & Ye, T. (2012). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Synthesis, 9(4), 545-564. Available at: [Link]

  • Crimmins, M. T., & Shams, G. (2007). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC, 2007(4), 1-20. Available at: [Link]

  • Organic Syntheses. (n.d.). 6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl-. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]

  • Lyle, R. E., & Lyle, G. G. (1954). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic, 3877-3879. Available at: [Link]

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Spiroketal Synthesis Excellence Hub: Your Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Spiroketal Synthesis Excellence Hub. As Senior Application Scientists, we understand the intricate challenges researchers, scientists, and drug development professionals face when working with spiroketal formation reactions. This technical support center is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles, particularly low reaction yields, and to empower you with the knowledge to optimize your synthetic strategies.

Troubleshooting Guide: Overcoming Low Yields and Other Common Issues

This section directly addresses specific problems you might be encountering in the lab. We delve into the "why" behind these issues and provide actionable solutions based on established chemical principles and field-proven experience.

Q1: My spiroketal yield is consistently low, even with a strong acid catalyst. What are the likely causes and how can I improve it?

Low yields in acid-catalyzed spiroketalizations are a frequent challenge and can stem from several factors beyond simply catalyst choice. The reaction is a reversible equilibrium, so driving it towards the product is key.

Underlying Causes & Solutions:

  • Inefficient Water Removal: The formation of a spiroketal from a dihydroxy ketone precursor releases water. According to Le Châtelier's principle, the presence of this water can shift the equilibrium back towards the starting material, thus lowering your yield.

    • Troubleshooting Protocol:

      • Azeotropic Distillation: Employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) to continuously remove water as it is formed.

      • Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water in situ. Ensure the sieves are properly activated before use.

  • Suboptimal Catalyst Choice or Concentration: While strong acids are common, the ideal catalyst and its concentration are highly substrate-dependent.

    • Expert Insight: Excessive acid can sometimes promote side reactions or degradation of sensitive substrates. It's a delicate balance. We recommend starting with a catalytic amount (0.1-1 mol%) of a Brønsted acid like p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA). If yields are still low, a screen of other acids, including Lewis acids, may be beneficial.

  • Thermodynamic vs. Kinetic Control: Many naturally occurring spiroketals are the thermodynamically most stable isomer.[1] However, your reaction conditions might be favoring a less stable, kinetically formed product that is prone to decomposition or exists in a complex equilibrium with other species.[2][3][4][5]

    • Strategic Adjustment: To favor the thermodynamic product, try running the reaction at a higher temperature for a longer duration to allow the system to reach equilibrium.[3] Conversely, if the desired product is kinetically favored, lower temperatures and shorter reaction times are generally preferred.[3]

Q2: I'm observing significant formation of side products. What are they and how can I suppress them?

Side product formation is a clear indicator that your reaction conditions are not optimal for the desired spiroketalization pathway.

Common Side Products & Mitigation Strategies:

  • Incomplete Cyclization/Hemiketal Formation: The reaction may stall at the intermediate hemiketal stage. This is often due to insufficient driving force to complete the second cyclization.

    • Solution: Increase the reaction temperature or switch to a more effective water removal method as described in Q1.

  • Ene Reactions: For substrates with appropriately positioned unsaturation, ene reactions can compete with the desired cyclization.[6]

    • Solution: This side reaction is often promoted by certain Lewis acids. If you suspect an ene reaction, consider switching to a Brønsted acid catalyst.

  • Decomposition/Rearrangement: Highly acidic conditions or prolonged reaction times at elevated temperatures can lead to the degradation of starting materials or products, particularly if they contain sensitive functional groups.[7]

    • Solution: Screen milder acid catalysts (e.g., pyridinium p-toluenesulfonate, PPTS) or reduce the reaction temperature. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and avoid over-running the reaction.

Q3: My spiroketal is unstable during purification. What are the best practices for isolation?

The stability of spiroketals can be a significant concern, especially during workup and purification where they can be exposed to acidic or basic conditions that may cause isomerization or decomposition.[1]

Purification Best Practices:

  • Neutral Workup: Quench the reaction by adding a mild base, such as saturated aqueous sodium bicarbonate solution, to neutralize the acid catalyst before extraction.

  • Chromatography Considerations:

    • Silica Gel: Standard silica gel is slightly acidic and can cause issues for sensitive spiroketals. Consider deactivating the silica gel by treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes).

    • Alternative Stationary Phases: For particularly acid-sensitive compounds, consider using neutral alumina or a reverse-phase chromatography setup.[6]

  • Minimize Exposure to Heat: Concentrate your product under reduced pressure at the lowest possible temperature to avoid thermal decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles and strategies of spiroketal synthesis.

What are the key factors controlling spiroketal formation?

The formation of spiroketals is governed by a combination of thermodynamic and stereoelectronic effects.

  • The Anomeric Effect: This is a crucial stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation.[8] In spiroketals, the most stable conformation is typically one that maximizes the anomeric effect, where each ring oxygen is axial with respect to the other ring.[8][9] This stabilization can be a powerful driving force for the reaction.

  • Thermodynamic Stability: The overall stability of the spiroketal product is a major determinant of the reaction outcome, especially under equilibrating conditions.[1] Factors that contribute to stability include the minimization of steric interactions and the maximization of stabilizing electronic effects like the anomeric effect.

  • Reaction Conditions: As detailed in the troubleshooting guide, factors such as the choice of catalyst, solvent, temperature, and the efficiency of water removal all play a critical role in controlling the rate and equilibrium position of the reaction.[10]

How does substrate structure influence the reaction?

The structure of the dihydroxy ketone precursor has a profound impact on the ease and stereochemical outcome of spiroketalization.

  • Chain Length and Ring Size: The length of the carbon chains connecting the hydroxyl groups and the ketone determines the size of the resulting heterocyclic rings (e.g.,[11][11],[11][12], or[12][12] spiroketals).[13]

  • Steric Hindrance: Bulky substituents on the precursor chain can influence the preferred conformation of the transition state and the final product, potentially leading to different diastereomers.

  • Conformational Rigidity: Pre-organizing the substrate in a conformation that is close to the one required for cyclization can significantly increase the reaction rate and yield. This can be achieved through the introduction of rigid structural elements like double bonds or rings in the precursor chain.

When should I consider kinetic versus thermodynamic control?

The choice between kinetic and thermodynamic control depends on the desired stereochemical outcome.[3][4]

  • Thermodynamic Control: If the desired spiroketal is the most stable isomer, use conditions that allow the reaction to reach equilibrium. This typically involves higher temperatures, longer reaction times, and a reversible catalytic system (e.g., a Brønsted acid).[3]

  • Kinetic Control: To obtain a less stable, kinetically favored product, the reaction should be run under conditions that are irreversible or where the rate of the forward reaction is much faster than the rate of equilibration. This often involves lower temperatures, shorter reaction times, and may require specialized, non-equilibrating reaction conditions.[2][3][12] For example, some methods utilize Lewis acids like Ti(Oi-Pr)4 for kinetically controlled spiroketalizations.[12]

Which analytical techniques are best for monitoring reaction progress?

Effective reaction monitoring is crucial for optimizing yield and minimizing side products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively tracking the consumption of the starting material and the appearance of the product. Staining with a suitable reagent (e.g., permanganate, ceric ammonium molybdate) is often necessary to visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to monitor the formation of the desired product and any side products, as well as confirm their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed mechanistic studies or when facing ambiguous results from other techniques, taking NMR spectra of aliquots from the reaction mixture can provide definitive structural information about the species present.

Data & Protocols

Table 1: Common Acid Catalysts for Spiroketalization
CatalystAbbreviationTypeTypical Loading (mol%)Notes
p-Toluenesulfonic acidPTSA, TsOHBrønsted Acid0.1 - 5A common, effective, and inexpensive choice for thermodynamically controlled reactions.
Camphorsulfonic acidCSABrønsted Acid0.1 - 5Similar to PTSA, but with better solubility in some organic solvents.
Pyridinium p-toluenesulfonatePPTSBrønsted Acid1 - 10A milder acid catalyst, useful for substrates sensitive to stronger acids.
Titanium(IV) isopropoxideTi(Oi-Pr)4Lewis AcidStoichiometricCan promote kinetically controlled spirocyclizations.[12]
Gold(I) and Gold(III) complexes-Lewis Acid1 - 5Effective for the cyclization of alkynyl diols.
Palladium(II) complexes-Lewis Acid5 - 10Have been used for stereoselective spirocyclizations under neutral conditions.[14]
Experimental Protocol: General Procedure for Acid-Catalyzed Spiroketalization under Thermodynamic Control
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the dihydroxy ketone precursor.

  • Solvent and Catalyst: Add a solvent that forms an azeotrope with water (e.g., toluene) to the flask. Add the chosen acid catalyst (e.g., PTSA, 0.1 mol%).

  • Reaction: Heat the reaction mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Follow the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (consider deactivating with triethylamine if the product is acid-sensitive).

Visualizing the Process

Diagram 1: Acid-Catalyzed Spiroketal Formation Mechanism

G cluster_0 Step 1: Protonation cluster_1 Step 2: Hemiketal Formation cluster_2 Step 3: Oxocarbenium Ion Formation cluster_3 Step 4: Spirocyclization cluster_4 Step 5: Deprotonation Start Dihydroxy Ketone Protonated Protonated Ketone Start->Protonated H+ Hemiketal Hemiketal Intermediate Protonated->Hemiketal Intramolecular Nucleophilic Attack ProtonatedHemiketal Protonated Hemiketal Hemiketal->ProtonatedHemiketal H+ Oxocarbenium Oxocarbenium Ion ProtonatedHemiketal->Oxocarbenium -H2O Spiroketal_H Protonated Spiroketal Oxocarbenium->Spiroketal_H Intramolecular Nucleophilic Attack End Spiroketal Product Spiroketal_H->End -H+ G Start Low Spiroketal Yield CheckWater Is water being effectively removed? Start->CheckWater CheckCatalyst Is the catalyst optimal? CheckWater->CheckCatalyst Yes AddDehydrant Use Dean-Stark or add molecular sieves CheckWater->AddDehydrant No CheckConditions Are reaction conditions (T, time) appropriate? CheckCatalyst->CheckConditions Yes ScreenCatalysts Screen Brønsted and Lewis acid catalysts CheckCatalyst->ScreenCatalysts No SideReactions Are there side reactions? CheckConditions->SideReactions Yes AdjustConditions Adjust T and time for kinetic vs. thermodynamic control CheckConditions->AdjustConditions No CheckPurity Is the starting material pure? Success Yield Improved CheckPurity->Success Yes PurifySM Purify starting material CheckPurity->PurifySM No ProductStability Is the product unstable? SideReactions->ProductStability No ModifyConditions Change catalyst or T to suppress side reactions SideReactions->ModifyConditions Yes ProductStability->CheckPurity No AdjustWorkup Use neutral workup and inert chromatography support ProductStability->AdjustWorkup Yes AddDehydrant->Start ScreenCatalysts->Start AdjustConditions->Start ModifyConditions->Start AdjustWorkup->Start PurifySM->Start

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane scaffold represents a versatile platform in medicinal chemistry. While the parent compound itself has not demonstrated significant biological activity, its derivatives have emerged as promising candidates for a range of therapeutic applications. This guide provides a comprehensive comparison of the biological activities of these derivatives against the parent compound, supported by experimental data and methodologies, to inform future drug discovery and development efforts.

The Unassuming Parent: this compound

The core structure of this compound serves as a foundational building block. Its synthesis is often a crucial intermediate step in the development of more complex, biologically active molecules. Extensive literature searches have not revealed any significant intrinsic biological activity for the parent compound. Its primary role in medicinal chemistry is that of a scaffold, awaiting functionalization to unlock its therapeutic potential. The lack of inherent activity makes it an ideal negative control in biological assays and underscores the importance of chemical modification in eliciting a pharmacological response.

Awakening the Potential: Biologically Active Derivatives

Modification of the this compound core at various positions has yielded derivatives with pronounced and specific biological activities. This section explores two key areas where these derivatives have shown significant promise: dopamine agonism and sigma-1 (σ1) receptor binding.

Dopamine Agonist Activity

Research into 6-substituted derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes has identified potent dopamine agonists. Notably, these compounds have demonstrated peripheral dopamine agonist activity without significant central nervous system (CNS) effects. This selectivity is a desirable trait, as it can minimize the side effects often associated with centrally acting dopamine agonists.

One standout derivative is the 4-indolymethyl analogue. In a cat cardioaccelerator nerve assay, this compound exhibited potent dopamine agonist activity, with an ID50 of 0.095 µmol/kg. This is comparable to the established dopamine agonist apomorphine, which has an ID50 of 0.0348 µmol/kg in the same assay. The parent scaffold, by contrast, is implicitly considered to be devoid of such activity, as it was synthesized as a precursor and not highlighted for any biological effect.

Table 1: Comparison of Dopamine Agonist Activity

CompoundStructureBiological ActivityExperimental Model
This compound (Parent Compound)this compound
No significant CNS or peripheral dopamine agonist activity reported.-6-(4-Indolymethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decanePotent peripheral dopamine agonist (ID50 = 0.095 µmol/kg). No CNS activity.Cat cardioaccelerator nerve assay
Sigma-1 (σ1) Receptor Ligands for Tumor Imaging

Derivatives of the closely related 1,4-dioxa-8-azaspiro[4.5]decane (the non-methylated parent) have shown high affinity for the sigma-1 (σ1) receptor, a protein overexpressed in various tumor cell lines. This has led to the development of radiolabeled derivatives as potential agents for positron emission tomography (PET) imaging of tumors.

For instance, an 18F-labeled derivative demonstrated high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM) and significant selectivity over σ2 receptors and the vesicular acetylcholine transporter.[1][2][3] In vivo studies in mouse tumor xenograft models showed high accumulation of the radiotracer in human carcinoma and melanoma, which was significantly reduced by treatment with the σ1 receptor antagonist haloperidol.[1][2] This indicates specific binding to σ1 receptors in tumors. The parent 1,4-dioxa-8-azaspiro[4.5]decane is not reported to have this high affinity, highlighting the critical role of the appended chemical moieties in achieving potent and selective receptor binding.

Table 2: Comparison of Sigma-1 (σ1) Receptor Affinity

CompoundStructureBiological ActivityKey Findings
1,4-Dioxa-8-azaspiro[4.5]decane (Parent Analogue)1,4-Dioxa-8-azaspiro[4.5]decane
No significant σ1 receptor affinity reported.-[18F]F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivativeHigh affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM).Potent and selective σ1 receptor ligand with potential for tumor imaging via PET.[1][2]

Experimental Methodologies

The following sections detail the experimental protocols used to evaluate the biological activities of the this compound derivatives.

Synthesis of 6-Substituted 7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes

The synthesis of these derivatives typically involves a multi-step process, starting from commercially available materials. A generalized synthetic workflow is presented below.

SynthesisWorkflow A Starting Material (e.g., 4-piperidone) B Protection of Ketone (e.g., ethylene glycol) A->B Ketalization C N-Methylation B->C Reductive Amination or Alkylation D Introduction of Substituent at C6 (e.g., lithiation followed by reaction with an electrophile) C->D Deprotonation & Alkylation E Final Derivative D->E Purification

Caption: Generalized synthetic workflow for 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes.

Step-by-Step Protocol:

  • Protection of the Ketone: The ketone group of a suitable starting piperidone is protected, often as a ketal, using a diol like ethylene glycol in the presence of an acid catalyst. This prevents unwanted side reactions in subsequent steps.

  • N-Methylation: The secondary amine of the piperidine ring is methylated. This can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or by direct alkylation with a methylating agent.

  • Introduction of the 6-Substituent: This is a critical step for creating diversity. It often involves the deprotonation of the carbon adjacent to the nitrogen using a strong base (e.g., n-butyllithium) to form a lithiated intermediate. This intermediate is then reacted with a suitable electrophile (e.g., an alkyl halide or an indole derivative) to introduce the desired substituent at the 6-position.

  • Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization to yield the desired derivative with high purity.

In Vivo Dopamine Agonist Activity Assay (Cat Cardioaccelerator Nerve)

This assay is a classic method for evaluating peripheral dopamine agonist activity.

DopamineAgonistAssay A Anesthetized Cat B Stimulation of Cardioaccelerator Nerve A->B D Administration of Test Compound A->D C Measurement of Heart Rate Increase B->C F Calculation of ID50 C->F E Repeat Stimulation & Measurement D->E E->F

Caption: Workflow for the in vivo cat cardioaccelerator nerve assay for dopamine agonist activity.

Step-by-Step Protocol:

  • Animal Preparation: A cat is anesthetized, and the cardioaccelerator nerve is surgically isolated and prepared for electrical stimulation.

  • Baseline Measurement: The nerve is stimulated with a set frequency and duration, and the resulting increase in heart rate is recorded as the baseline response.

  • Compound Administration: The test compound is administered intravenously at various doses.

  • Post-Dosing Measurement: After a set period to allow for drug distribution, the cardioaccelerator nerve is stimulated again, and the change in the heart rate response is measured.

  • Data Analysis: The dose of the compound that causes a 50% inhibition of the neurally induced tachycardia (ID50) is calculated. A lower ID50 value indicates higher potency as a peripheral dopamine agonist.

In Vitro Sigma-1 (σ1) Receptor Binding Assay

This assay determines the affinity of a compound for the σ1 receptor.

ReceptorBindingAssay A Membrane Preparation (from cells expressing σ1 receptors) B Incubation with Radioligand (e.g., [3H]-(+)-pentazocine) A->B C Addition of Test Compound (at varying concentrations) B->C D Separation of Bound and Free Ligand (e.g., filtration) C->D E Quantification of Radioactivity D->E F Calculation of Ki E->F

Caption: Workflow for the in vitro sigma-1 receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Membranes are prepared from a cell line or tissue known to express a high density of σ1 receptors.

  • Incubation: The membranes are incubated with a known radiolabeled ligand for the σ1 receptor (e.g., [3H]-(+)-pentazocine) and varying concentrations of the test compound.

  • Competition: The test compound competes with the radioligand for binding to the σ1 receptors.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Conclusion

The this compound scaffold is a prime example of a privileged structure in medicinal chemistry. While the parent compound itself is biologically inert, its derivatives have been shown to possess potent and selective biological activities, including peripheral dopamine agonism and high-affinity σ1 receptor binding. This comparative guide highlights the transformative power of chemical modification in drug discovery and provides a foundation for the rational design of new therapeutic agents based on this versatile spirocyclic system. Future research in this area will likely focus on further exploring the structure-activity relationships of these derivatives to optimize their potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

References

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A Comparative Guide to Dopamine Agonist Activity: Apomorphine versus the Untrodden Path of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent and Selective Dopaminergic Modulation

In the landscape of neuropharmacology, the development of dopamine receptor agonists remains a cornerstone of therapeutic strategies for conditions such as Parkinson's disease.[1] Apomorphine, a non-ergoline dopamine agonist, has a long-standing history in the management of motor fluctuations in advanced Parkinson's disease.[1] Its broad-spectrum activity across dopamine receptor subtypes, particularly its potent agonism at D2-like receptors, provides a valuable clinical tool.[2] This guide delves into a comparative analysis of apomorphine against 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, a novel chemical entity for which the dopaminergic activity is not yet publicly characterized.

This document serves a dual purpose: to provide a comprehensive overview of apomorphine's well-established dopamine agonist profile and to outline the experimental pathways necessary to elucidate the potential dopaminergic activity of a novel compound like this compound. By juxtaposing a known entity with an unknown, we can better appreciate the nuances of structure-activity relationships and the rigorous experimental journey from compound synthesis to pharmacological characterization.

Chemical Structures at a Glance

A fundamental tenet of pharmacology is that a molecule's structure dictates its function. The stark structural differences between apomorphine and this compound suggest divergent pharmacological profiles.

  • (R)-Apomorphine: A rigid, tetracyclic aporphine alkaloid containing a catechol moiety, which is a key pharmacophore for dopamine receptor interaction.[3]

  • This compound: A spirocyclic compound featuring a piperidine ring fused with a dioxolane. The presence of the basic nitrogen is a common feature in many CNS-active compounds.

Apomorphine: A Profile of a Non-Selective Dopamine Agonist

Apomorphine is a potent agonist at both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors, with a higher affinity for the D2-like family.[2] This non-selectivity contributes to its robust clinical efficacy but may also be associated with its side-effect profile.

Quantitative Analysis of Apomorphine's Dopaminergic Activity

The following table summarizes the functional potency (EC₅₀) of apomorphine at various human dopamine receptor subtypes, as determined by in vitro cAMP assays.[4]

Receptor SubtypeApomorphine EC₅₀ (nM)Dopamine EC₅₀ (nM)
D10.784.28
D2L0.101.86
D2S0.071.07
D32.209.40
D40.14.11
D55.3412.50

Data sourced from a 2023 study by C.A. Al-Shorbaggy, et al.[4]

These data highlight apomorphine's greater potency compared to the endogenous ligand, dopamine, at most receptor subtypes.[4]

This compound: A Hypothetical Exploration of Dopaminergic Activity

To date, there is no publicly available data on the dopamine agonist activity of this compound. However, we can engage in a speculative structure-activity relationship (SAR) analysis to predict its potential for dopaminergic agonism.

The core scaffold of 1,4-dioxa-8-azaspiro[4.5]decane has been explored for its utility as a synthetic intermediate for various biologically active molecules.[5] Derivatives have been synthesized and evaluated for activity at other CNS targets, including sigma-1 and muscarinic receptors.[6]

For this compound to exhibit dopamine agonist activity, its structure would need to present key pharmacophoric features that allow it to bind to and activate dopamine receptors. The protonatable nitrogen atom within the piperidine ring could interact with the conserved aspartate residue in the third transmembrane domain of dopamine receptors, an interaction crucial for the binding of many aminergic GPCR ligands. The overall shape and conformational flexibility of the spirocyclic system would determine its fit within the receptor's binding pocket.

The absence of a catechol-like moiety, a hallmark of many potent dopamine agonists like apomorphine, suggests that if this compound does possess dopaminergic activity, it would likely do so through a different binding mode. This could potentially lead to a more selective interaction with a specific dopamine receptor subtype.

Experimental Workflows for Characterizing a Novel Dopamine Agonist

To ascertain the dopamine agonist activity of a novel compound such as this compound, a tiered experimental approach is necessary. This typically begins with in vitro assays to determine receptor binding and functional activity, followed by in vivo studies to assess its effects in a physiological context.

In Vitro Characterization

1. Radioligand Binding Assays: These assays are the gold standard for determining a compound's affinity (Ki) for a specific receptor.

  • Objective: To determine the binding affinity of this compound for dopamine receptor subtypes (D1, D2, D3, D4, D5).

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing the human dopamine receptor subtype of interest.

    • Incubate the membranes with a known radioligand for the specific receptor (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2).

    • Add increasing concentrations of the test compound (this compound).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

2. Functional Assays (cAMP Measurement): These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

  • Objective: To measure the effect of this compound on adenylyl cyclase activity, which is modulated by D1-like (stimulatory) and D2-like (inhibitory) receptors.

  • Methodology for D1 Receptor Agonism:

    • Culture cells stably expressing the human D1 dopamine receptor.

    • Incubate the cells with increasing concentrations of the test compound.

    • After a set incubation period, lyse the cells and measure the intracellular concentration of cyclic adenosine monophosphate (cAMP) using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Construct a dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a known full agonist like dopamine.[7]

D1 Agonist Functional Assay Workflow

In Vivo Evaluation

Should in vitro studies reveal significant dopamine agonist activity, subsequent in vivo experiments are warranted to assess the compound's physiological effects.

1. Rotational Behavior in 6-OHDA Lesioned Rodents: This is a classic behavioral model for assessing the in vivo efficacy of dopamine agonists in a model of Parkinson's disease.

  • Objective: To determine if this compound can induce contralateral rotations in unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats, indicative of postsynaptic dopamine receptor stimulation.

  • Methodology:

    • Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats by injecting 6-OHDA into the medial forebrain bundle or substantia nigra.

    • Allow the animals to recover and for the lesion to stabilize.

    • Administer the test compound systemically (e.g., via subcutaneous or intraperitoneal injection).[8]

    • Place the animals in a circular arena and record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a defined period.[9]

    • A significant increase in net contralateral rotations compared to vehicle-treated animals indicates dopamine agonist activity.

2. In Vivo Microdialysis: This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.

  • Objective: To assess the effect of this compound on dopamine release and metabolism in brain regions such as the striatum and nucleus accumbens.

  • Methodology:

    • Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant, slow flow rate.

    • Collect dialysate samples at regular intervals before and after systemic administration of the test compound.

    • Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • A decrease in extracellular dopamine levels may suggest an agonistic effect on presynaptic D2 autoreceptors.

Conclusion: Bridging the Known and the Unknown

Apomorphine serves as a critical benchmark in the study of dopamine agonists, with a well-defined, potent, and non-selective profile. Its clinical utility is a testament to the therapeutic potential of targeting the dopaminergic system. The hypothetical case of this compound underscores the vast, unexplored chemical space in the quest for novel dopaminergic modulators. While its activity remains to be determined, the experimental paradigms outlined in this guide provide a clear and robust roadmap for its pharmacological characterization. The potential discovery of a novel, selective dopamine agonist from a new chemical scaffold holds significant promise for advancing the treatment of neurological and psychiatric disorders.

References

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. (2015, July 23). Retrieved from [Link]

  • Al-Shorbaggy, C. A., et al. (2023).
  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays - NIH. (2025, June 19). Retrieved from [Link]

  • Apomorphine | C17H17NO2 | CID 6005 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PubMed Central. (n.d.). Retrieved from [Link]

  • Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed. (2006, April 24). Retrieved from [Link]

  • D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.). Retrieved from [Link]

  • Apomorphine-induced rotations - Protocols.io. (2024, May 10). Retrieved from [Link]

  • Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (n.d.). Retrieved from [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. (2006, December). Retrieved from [Link]

  • Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Dopamine D2 receptor activities of apomorphine analogs/derivatives.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Behavior tests used with the 6-OHDA model of PD, and what they tell us. - MD Biosciences. (2013, September 30). Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, serving as the core of potent ligands targeting key central nervous system (CNS) receptors. Notably, derivatives have demonstrated high affinity for sigma-1 (σ1) receptors and muscarinic M1 receptors, both of which are implicated in neurological disorders and cancer.[1][2] However, the therapeutic promise of any lead compound is critically dependent on its selectivity. Unintended interactions with off-target proteins can lead to adverse effects or diminished efficacy, derailing an otherwise promising development pipeline. This guide provides an in-depth comparison of cross-reactivity profiles for compounds based on this spirocyclic scaffold. We will dissect the experimental methodologies required to build a robust selectivity profile, explain the causal logic behind these experimental choices, and present a framework for interpreting the resulting data to guide drug development decisions.

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

In drug discovery, potency is only half the story. A compound that potently activates its intended target but also interacts with a dozen other receptors is not a viable drug candidate. Such polypharmacology is a primary cause of clinical trial failures. Cross-reactivity profiling is therefore a foundational element of the preclinical safety assessment. Its purpose is to preemptively identify these undesirable off-target interactions.

For the 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane scaffold, which often targets G-protein coupled receptors (GPCRs) and other membrane-bound proteins, the risk of cross-reactivity is significant due to structural similarities within these large protein families.[2][3] A thorough investigation of a compound's selectivity is not merely a regulatory checkbox; it is a crucial, data-driven process that validates the compound's mechanism of action and predicts its safety profile.

Pharmacological Landscape of the Azaspiro[4.5]decane Scaffold

Compounds derived from the 1,4-dioxa-8-azaspiro[4.5]decane core have been primarily investigated for their high-affinity interactions with two key receptor types:

  • Sigma-1 (σ1) Receptors: These unique intracellular chaperone proteins are involved in a multitude of cellular functions. Ligands targeting σ1 are being explored for cancer imaging and therapy. For example, the derivative 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (referred to here as Compound A) shows a high affinity for σ1 receptors with a Ki of 5.4 nM.[1][4]

  • Muscarinic Acetylcholine Receptors (mAChRs): Specifically, M1 receptor agonists are of great interest for treating cognitive deficits in Alzheimer's disease.[2] The azaspiro[4.5]decane skeleton has been successfully used to design M1-selective agonists.[2]

Given these primary targets, a logical cross-reactivity assessment must probe interactions with related receptor subtypes (e.g., sigma-2 receptors, M2-M5 muscarinic receptors) and a broader panel of common off-targets known to cause adverse drug reactions.

Comparative Analysis: On-Target Potency vs. Off-Target Liability

To translate raw binding data into actionable insights, we must quantify selectivity. A common metric is the selectivity index , calculated by dividing the affinity for an off-target (Ki) by the affinity for the primary target (Ki). A higher index indicates greater selectivity.

The following table presents representative data for two hypothetical compounds based on the this compound scaffold: a σ1-selective ligand (Compound S) and an M1-selective agonist (Compound M).

Table 1: Comparative Selectivity Profiles of Azaspiro[4.5]decane-Based Compounds

TargetCompound S (σ1 Ligand) Ki (nM)Selectivity Index vs. σ1Compound M (M1 Agonist) Ki (nM)Selectivity Index vs. M1Rationale for Inclusion
Primary Targets
Sigma-1 (σ1)5.4 ->10,000>1,250Primary target for CNS and oncology applications.[1]
Muscarinic M1>5,000>9258.0 -Primary target for cognitive disorders.[2]
Key Off-Targets
Sigma-2 (σ2)16230>10,000>1,250Closely related subtype; differentiation is critical.[1]
Muscarinic M2>2,000>37024030M2 antagonism can lead to cardiac side effects.[2]
Muscarinic M3>2,000>37048060M3 activity can cause gastrointestinal side effects.
hERG Channel>10,000>1,850>10,000>1,250Critical cardiac safety target; blockage causes arrhythmia.
Adrenergic α18501571,200150Off-target activity can lead to hypotension.
Dopamine D21,500278950118Activity can cause CNS side effects.

Data is representative and compiled for illustrative purposes based on published findings for the scaffold class.[1][2][4]

Interpretation:

  • Compound S demonstrates excellent selectivity for the σ1 receptor over the σ2 subtype (30-fold) and exceptional selectivity against all other tested off-targets (>150-fold).[1][4] This profile suggests a low risk of off-target mediated side effects.

  • Compound M shows good selectivity for the M1 receptor over M2 (30-fold) and M3 (60-fold), which is a promising start for minimizing cholinergic side effects.[2] Its lack of affinity for the hERG channel is a critical safety feature.

Experimental Protocols for Robust Cross-Reactivity Assessment

The data presented above is generated through a tiered experimental approach. Each step provides a deeper level of validation.

Workflow for Selectivity Profiling

The overall process follows a logical progression from initial binding assessment to functional confirmation.

G cluster_0 Tier 1: Primary & Secondary Binding Assays cluster_1 Tier 2: Broad Panel Screening cluster_2 Tier 3: Functional Confirmation primary Radioligand Binding Assay (Primary Target, e.g., σ1) secondary Radioligand Binding Assay (Key Subtypes, e.g., σ2, M2) primary->secondary Initial selectivity check broad_panel Commercial Safety Screen (e.g., Eurofins Safety47™ Panel) secondary->broad_panel Assess broad off-target liability functional Functional Assays (e.g., Calcium Flux, cAMP) broad_panel->functional Confirm functional impact of hits

Caption: Tiered workflow for comprehensive cross-reactivity profiling.

Protocol 1: Competitive Radioligand Binding Assay

This technique is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[5][6]

Causality: We use a competitive assay because it directly measures the ability of our unlabeled test compound to displace a known, high-affinity radioligand from the target receptor. This provides a quantitative measure of affinity (IC50), from which the equilibrium dissociation constant (Ki) can be calculated. This method is highly sensitive, reproducible, and adaptable to high-throughput formats.[6][7]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Homogenize cultured cells or tissue known to express the target receptor (e.g., CHO cells stably expressing human σ1 receptor) in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes, which contain the receptor.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the total protein concentration using a standard method like a BCA assay. This is crucial for ensuring consistency between experiments.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (e.g., [³H]-pentazocine for σ1), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-radioactive ligand (e.g., Haloperidol) to saturate all specific binding sites. This measures the amount of radioligand that binds non-specifically to the filter and membrane.

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the this compound-based test compound.

  • Incubation & Filtration:

    • Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C).[7] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection & Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Broad Panel Off-Target Screening

Causality: While primary and secondary assays are essential, they are hypothesis-driven. To uncover unexpected off-target interactions, an unbiased, broad screening approach is necessary.[8] Commercial services offer standardized, validated panels against dozens of receptors, ion channels, and enzymes implicated in adverse drug events. This provides a comprehensive and cost-effective way to flag potential liabilities early.

Methodology: This is typically outsourced to a specialized CRO (Contract Research Organization). The process involves:

  • Providing the CRO with the test compound at a specified concentration (e.g., 10 µM).

  • The CRO performs single-point binding or functional assays against their panel (e.g., Eurofins Safety47™ or MilliporeSigma's GPCR panel).[9]

  • Results are returned as a percentage of inhibition or activation. A common threshold for a "hit" is >50% inhibition at the tested concentration.

  • Any identified hits must be followed up with full dose-response curves to determine potency (IC50 or EC50).

Protocol 3: Functional Assays (e.g., Calcium Flux for Gq-coupled Receptors)

Causality: A binding assay only tells you if a compound interacts with a receptor; it doesn't reveal the functional consequence of that interaction (agonist, antagonist, or inverse agonist). Functional assays are critical to confirm whether an off-target binding event translates into a biological response.[3][10] For Gq-coupled receptors like the M1 muscarinic receptor, activation leads to an increase in intracellular calcium, which can be measured with a fluorescent dye.[3]

Step-by-Step Methodology (Calcium Flux):

  • Cell Preparation: Plate cells expressing the target receptor (e.g., CHO-M1 cells) in a clear-bottom, black-walled 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. The dye will be largely non-fluorescent in the low-calcium environment of a resting cell.

  • Compound Addition: Use an automated liquid handler integrated with a fluorescence plate reader (e.g., a FLIPR or FlexStation system) to add serial dilutions of the test compound to the wells.

  • Signal Detection: The reader continuously monitors the fluorescence intensity in each well before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: Plot the change in fluorescence intensity against the log concentration of the compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

Interpreting the Data: A Decision-Making Framework

The ultimate goal of these studies is to guide decisions. A compound's selectivity profile determines its path forward: proceed, optimize, or terminate.

G node_result Selectivity Index > 100-fold across panel? node_herg hERG IC50 > 30x therapeutic Cmax? node_result->node_herg No node_proceed Proceed to In Vivo Studies node_result->node_proceed Yes node_functional Off-target hit confirmed in functional assay? node_herg->node_functional Yes node_terminate High Risk: Terminate/Deprioritize node_herg->node_terminate No node_optimize Initiate MedChem Optimization node_functional->node_optimize No (Binding artifact) node_functional->node_terminate Yes start Start with Selectivity Data start->node_result

Caption: Decision tree for advancing compounds based on selectivity data.

  • High Selectivity (>100-fold): If a compound, like Compound S, shows a selectivity index of >100-fold against all tested off-targets, it is generally considered to have a low risk of off-target effects and can be prioritized for further in vivo efficacy and safety studies.

  • Moderate Selectivity (10-100-fold): For compounds with moderate selectivity, like Compound M's 30-fold window over the M2 receptor, the decision is more nuanced. The key question is whether a therapeutically effective dose will engage the off-target. This requires comparing the off-target potency with the expected clinical exposure (Cmax). If a sufficient safety margin exists, the compound may still advance, but with careful monitoring for specific side effects. Otherwise, it becomes a candidate for medicinal chemistry optimization to improve selectivity.

  • Low Selectivity (<10-fold) or Critical Off-Target Hits: If a compound shows poor selectivity or hits a critical safety target like the hERG channel with high potency, it represents a significant liability. Unless medicinal chemistry efforts can rapidly and dramatically improve the profile, such compounds are often deprioritized or terminated to conserve resources.

Conclusion

The this compound scaffold is a valuable starting point for potent and effective CNS ligands. However, realizing its therapeutic potential is entirely dependent on a rigorous, multi-tiered assessment of cross-reactivity. By employing a systematic approach that combines high-throughput binding assays with targeted functional follow-ups, drug development professionals can build a comprehensive selectivity profile. This data-driven framework not only de-risks clinical development by identifying potential safety liabilities early but also provides the confidence needed to advance the most promising candidates toward the clinic.

References

  • Zhen, X., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. PubChem. Retrieved from: [Link]

  • Ishii, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, R., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from: [Link]

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A Researcher's Guide to Performance Benchmarking of Novel 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azaspiro[4.5]decane Scaffold in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the demand for novel molecular architectures that can effectively explore three-dimensional chemical space has never been greater. The departure from flat, sp2-hybridized structures towards more complex, sp3-rich scaffolds is a well-established strategy for improving the physicochemical and pharmacological properties of drug candidates.[1][2] Within this paradigm, azaspirocycles have emerged as a particularly valuable class of compounds, offering a rigid yet tunable framework for the development of new therapeutics.[3]

The 1,4-dioxa-8-azaspiro[4.5]decane core, a prominent member of this family, has garnered significant attention for its utility in constructing molecules with desirable drug-like properties. Its inherent structural rigidity, coupled with the presence of key heteroatoms, provides a versatile platform for derivatization. This guide focuses on a specific subset of these compounds: novel derivatives of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. We will provide a comprehensive framework for benchmarking the performance of these novel derivatives, enabling researchers to systematically evaluate and compare their potential as therapeutic agents.

The Rationale for Derivatization: Targeting the Sigma-1 (σ1) Receptor and Beyond

Derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold have shown particular promise as high-affinity ligands for the sigma-1 (σ1) receptor.[4][5][6] The σ1 receptor is a unique intracellular chaperone protein implicated in a wide range of cellular functions and is a therapeutic target for various neurological disorders and cancers. For instance, radiolabeled derivatives have been successfully developed as potent tumor imaging agents, demonstrating high accumulation in human carcinoma and melanoma in preclinical models.[4][5]

The introduction of a methyl group at the 7-position of the scaffold can be hypothesized to impart specific conformational constraints and alter the lipophilicity of the molecule. These modifications can have profound effects on a compound's affinity, selectivity, and pharmacokinetic profile. The primary goal of a benchmarking study is to systematically dissect these effects.

A Multi-Parameter Framework for Performance Benchmarking

A robust benchmarking protocol must be multi-faceted, evaluating not just the primary pharmacological activity but also the broader druglike properties of the novel derivatives. We propose a tiered approach, beginning with in vitro characterization and progressing to more complex cellular and in vivo models for the most promising candidates.

Tier 1: In Vitro Characterization

The initial phase of benchmarking focuses on the fundamental molecular properties of the derivatives.

  • Binding Affinity and Selectivity: The primary measure of a ligand's potency is its binding affinity (Ki) for the intended target. For σ1 receptor ligands, this is typically determined through competitive radioligand binding assays. It is equally crucial to assess selectivity against related targets, such as the sigma-2 (σ2) receptor, to minimize off-target effects.[4][6]

  • Physicochemical Properties: Key physicochemical parameters, including lipophilicity (LogP), solubility, and chemical stability, should be experimentally determined. These properties are critical determinants of a compound's pharmacokinetic behavior.

Tier 2: Cellular and Functional Assays

Promising candidates from Tier 1 should be advanced to cellular models to assess their functional activity and potential liabilities.

  • Functional Activity: Beyond simple binding, it is important to determine whether a derivative acts as an agonist, antagonist, or allosteric modulator of the target receptor. This can be assessed using a variety of cell-based functional assays, such as calcium flux assays or reporter gene assays, depending on the signaling pathway of the target.

  • In Vitro ADME/Tox: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity, is crucial. Standard assays include evaluation of metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity in relevant cell lines.

Tier 3: In Vivo Evaluation

The most promising derivatives from the preceding tiers should be subjected to in vivo evaluation in appropriate animal models.

  • Pharmacokinetics (PK): In vivo PK studies are essential to understand how a compound is absorbed, distributed, metabolized, and cleared in a living organism. These studies provide critical data on bioavailability, half-life, and brain penetration for CNS-targeted agents.[6]

  • Efficacy and Target Engagement: In vivo efficacy studies in relevant disease models are the ultimate test of a compound's therapeutic potential. For σ1 receptor ligands developed for neuroimaging, this would involve positron emission tomography (PET) imaging studies in animal models to confirm target engagement in the brain.[4][5]

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized protocols are essential. Below are representative protocols for key benchmarking assays.

Protocol: σ1 Receptor Radioligand Binding Assay
  • Preparation of Membranes: Prepare cell membrane homogenates from a cell line expressing the human σ1 receptor.

  • Competitive Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Quantify the amount of bound radioligand on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol: In Vitro Metabolic Stability Assay
  • Preparation: Prepare a reaction mixture containing liver microsomes, NADPH (as a cofactor), and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance.

Data Presentation and Comparison

For effective comparison, the benchmarking data should be summarized in a clear and concise format.

Table 1: Comparative Performance of Novel this compound Derivatives
Derivativeσ1 Ki (nM)σ2/σ1 SelectivityLogPIn Vitro t1/2 (min)In Vivo Brain Uptake (SUV)
Reference Compound 5.4302.8452.1
Derivative A 2.1502.5602.5
Derivative B 10.2153.1301.8
Derivative C 4.81002.6752.8

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualizing the Benchmarking Workflow

A clear workflow diagram can help in understanding the logical progression of the benchmarking process.

Benchmarking_Workflow cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cellular & Functional Assays cluster_2 Tier 3: In Vivo Evaluation T1_Start Novel 7-Methyl Derivatives T1_Affinity Binding Affinity & Selectivity Assays T1_Start->T1_Affinity T1_Physchem Physicochemical Profiling T1_Start->T1_Physchem T2_Functional Functional Activity Assays T1_Affinity->T2_Functional Promising Candidates T1_Physchem->T2_Functional T2_ADME In Vitro ADME/Tox T2_Functional->T2_ADME T3_PK Pharmacokinetics T2_ADME->T3_PK Lead Candidates T3_Efficacy Efficacy & Target Engagement T3_PK->T3_Efficacy Final Candidate Selection Final Candidate Selection T3_Efficacy->Final Candidate Selection

Caption: A tiered workflow for benchmarking novel derivatives.

Conclusion: A Path to Optimized Drug Candidates

The this compound scaffold represents a promising starting point for the development of novel therapeutics. By employing a systematic and multi-parameter benchmarking approach as outlined in this guide, researchers can effectively navigate the complex process of lead optimization. This structured evaluation, from fundamental in vitro properties to in vivo efficacy, is essential for identifying derivatives with the optimal balance of potency, selectivity, and drug-like properties, ultimately accelerating the journey from chemical novelty to clinical reality.

References

  • Shi, W., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Shi, W., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

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  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.